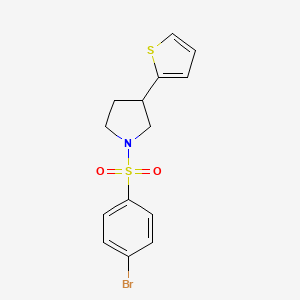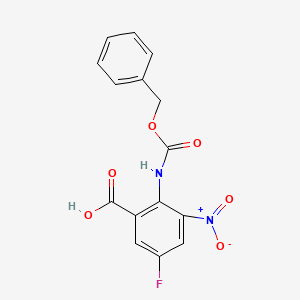
5-Fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid, commonly known as FNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FNPA is a derivative of benzoic acid and is a yellow crystalline powder with a molecular weight of 365.34 g/mol.
作用機序
The mechanism of action of FNPA is not fully understood. It is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. FNPA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FNPA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. FNPA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, FNPA has been shown to have anti-microbial activity against a range of bacteria and fungi.
実験室実験の利点と制限
FNPA has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. FNPA is also highly soluble in organic solvents, making it easy to work with in the lab. However, one limitation of FNPA is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on FNPA. One area of interest is the development of new drugs based on the structure of FNPA for the treatment of cancer and other diseases. Another area of research is the development of new fluorescent probes based on FNPA for detecting DNA damage. Further studies are also needed to fully understand the mechanism of action of FNPA and its potential applications in various fields.
Conclusion:
In conclusion, FNPA is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, and has been investigated for its potential use in the development of new drugs for the treatment of cancer and other diseases. FNPA has several advantages for use in lab experiments, but also has limitations that need to be considered. Further research is needed to fully understand the potential of FNPA and its future applications.
合成法
FNPA can be synthesized through a multistep process starting from 5-nitroanthranilic acid. The first step involves the conversion of 5-nitroanthranilic acid to 5-nitro-2-aminobenzoic acid, which is then reacted with 4-methoxybenzyl chloroformate to obtain 5-nitro-2-(4-methoxybenzyloxycarbonylamino)benzoic acid. This compound is then treated with hydrofluoric acid and nitric acid to obtain FNPA.
科学的研究の応用
FNPA has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. FNPA has also been studied for its potential use as a fluorescent probe for detecting DNA damage. In addition, FNPA has been investigated for its potential use in the development of new drugs for the treatment of cancer and other diseases.
特性
IUPAC Name |
5-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O6/c16-10-6-11(14(19)20)13(12(7-10)18(22)23)17-15(21)24-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPJPSPBOUFUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Benzyloxy)carbonyl]amino}-5-fluoro-3-nitrobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

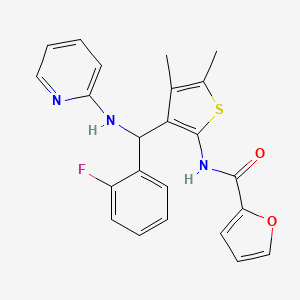
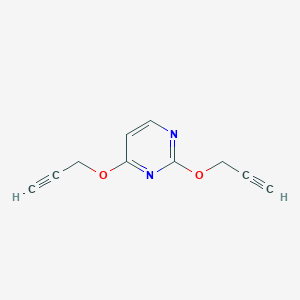
![Methyl 3-formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2836646.png)
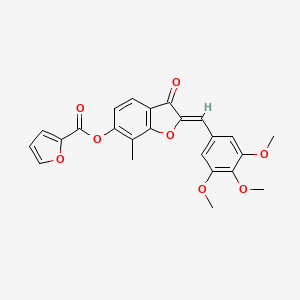



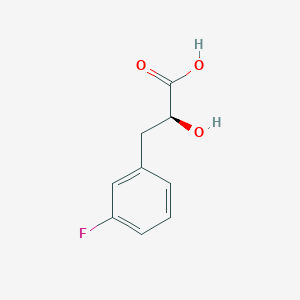
![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2836654.png)
![N-(3,5-dimethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2836656.png)
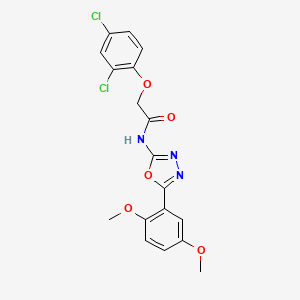
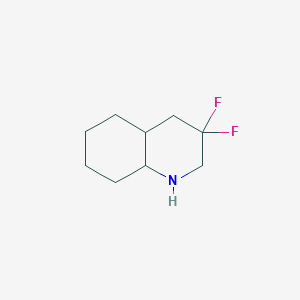
![3-(tert-butyl)-8b-hydroxy-3a,8b-dihydro-4H-indeno[2,1-d]isoxazol-4-one](/img/structure/B2836661.png)
